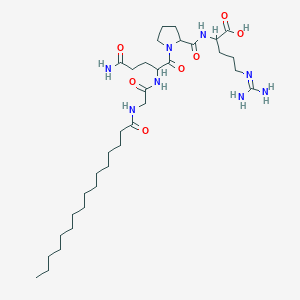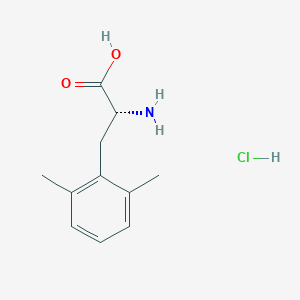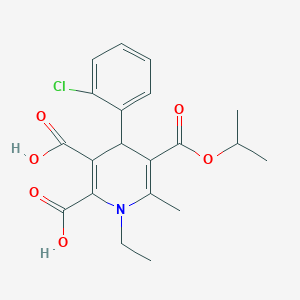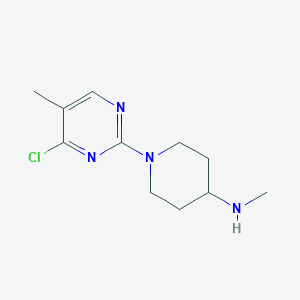
1-(4-chloro-5-methylpyrimidin-2-yl)-N-methylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chloro-5-methylpyrimidin-2-yl)-N-methylpiperidin-4-amine is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrimidine ring substituted with chlorine and methyl groups, and a piperidine ring with a methylamine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chloro-5-methylpyrimidin-2-yl)-N-methylpiperidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Chlorination and Methylation: The pyrimidine ring is then chlorinated using reagents like thionyl chloride or phosphorus oxychloride, followed by methylation using methyl iodide or dimethyl sulfate.
Piperidine Ring Formation: The piperidine ring is formed through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.
Coupling Reaction: The final step involves coupling the chlorinated and methylated pyrimidine with the piperidine derivative under basic conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production.
Properties
Molecular Formula |
C11H17ClN4 |
|---|---|
Molecular Weight |
240.73 g/mol |
IUPAC Name |
1-(4-chloro-5-methylpyrimidin-2-yl)-N-methylpiperidin-4-amine |
InChI |
InChI=1S/C11H17ClN4/c1-8-7-14-11(15-10(8)12)16-5-3-9(13-2)4-6-16/h7,9,13H,3-6H2,1-2H3 |
InChI Key |
LHFXMBHFGWSGHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1Cl)N2CCC(CC2)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



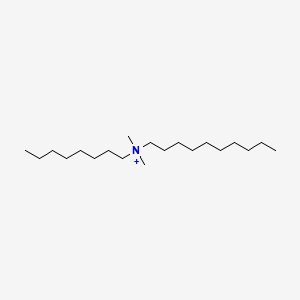
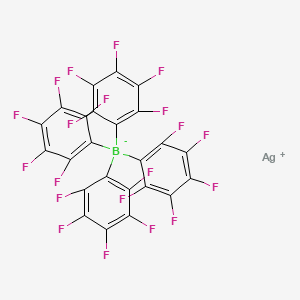


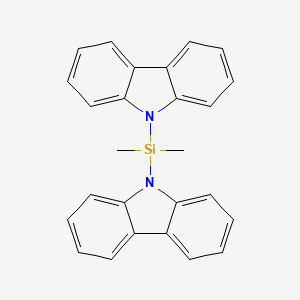
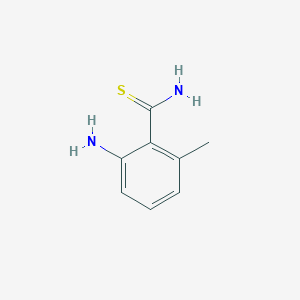
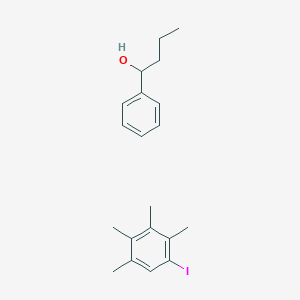

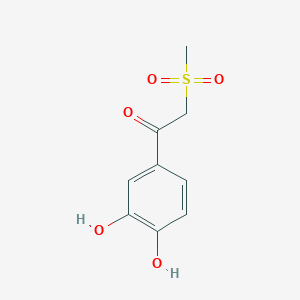
![N-(5-Fluoro-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12818030.png)
